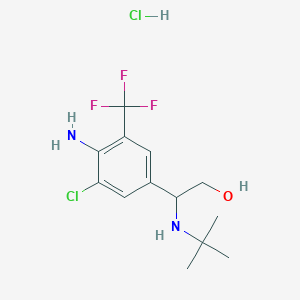
2-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylaminoethanol hydrochloride
Cat. No. B1681359
Key on ui cas rn:
611234-02-7
M. Wt: 347.2 g/mol
InChI Key: UBBJJBFUHAYINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07098364B2
Procedure details


1.0 g of 2-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-tert-butylaminoethanol was dissolved in 20 ml of diethyl ether and filtered. Saturated solution of hydrogen chloride in isopropanol was added dropwise and acidified to pH=2. The precipitate was collected by filtration, washed with anhydrous ether, and dried to give crude 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylaminoethanol hydrochloride. The crude product was dissolved in absolute ethanol at a ratio of 1:5 w/v. Filtered, anhydrous ether was added dropwise until small amount of crystals was precipitated. Lyophilized and filtered to give 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylaminoethanol hydrochloride. Yield 80–90%; melting point 205–206° C. (dec). 1H-NMR (DMSO-d6) δ:1.24 (9H, s), 3.77(2H, d), 4.42–4.44(1H, m), 7.72(1H, s), 7.87(1H, s).
Name
2-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-tert-butylaminoethanol
Quantity
1 g
Type
reactant
Reaction Step One


[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([CH:12]([NH:15][C:16]([CH3:19])([CH3:18])[CH3:17])[CH2:13][OH:14])=[CH:4][C:3]=1[Cl:20]>C(OCC)C.C(O)C>[ClH:20].[NH2:1][C:2]1[C:7]([C:8]([F:10])([F:11])[F:9])=[CH:6][C:5]([CH:12]([NH:15][C:16]([CH3:18])([CH3:17])[CH3:19])[CH2:13][OH:14])=[CH:4][C:3]=1[Cl:20] |f:3.4|
|
Inputs


Step One
|
Name
|
2-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-tert-butylaminoethanol
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1C(F)(F)F)C(CO)NC(C)(C)C)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Saturated solution of hydrogen chloride in isopropanol was added dropwise
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with anhydrous ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylaminoethanol hydrochloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
anhydrous ether was added dropwise until small amount of crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Lyophilized and filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NC1=C(C=C(C=C1C(F)(F)F)C(CO)NC(C)(C)C)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
